molecular formula C20H16N2O2S B2609172 N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 392249-57-9

N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide

Cat. No.: B2609172
CAS No.: 392249-57-9
M. Wt: 348.42
InChI Key: LYMQQPRJPORGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is a synthetic organic compound designed for research applications, featuring a naphthothiazole core linked to a phenoxypropanamide chain. The structure combines a naphtho[1,2-d]thiazole heterocycle, recognized as a "privileged structure" in medicinal chemistry for its ability to interact with diverse biological targets , with an amide functionality that is a prevalent and critical motif in pharmaceutical agents . This molecular architecture suggests significant potential for exploration in various biochemical contexts. Potential Research Applications and Value: Based on its structural relatives, this compound is a candidate for investigating antimicrobial activity . The naphthoquinone-thiazole framework, present in similar compounds, has demonstrated the ability to produce reactive oxygen species and regulate redox signaling, leading to potent activity against pathogens like Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the naphthothiazole core is found in activators of potassium channels (K Ca 2 and K Ca 3.1) , indicating its potential as a tool for ion channel research and cardiovascular or neurological studies. The presence of the amide bond also makes it a valuable intermediate for further chemical synthesis and the development of novel compounds with tailored properties . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-11H,12-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMQQPRJPORGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide typically involves the formation of the naphthothiazole core followed by the attachment of the phenoxypropanamide group. One common method starts with the reaction of 2-amino-3-chloronaphthalene-1,4-dione with a thioamide under acidic conditions to form the naphthothiazole ring . This intermediate is then reacted with 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity typical of amides and sulfur-containing heterocycles:

  • Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to form carboxylic acids or amines.

  • Alkylation/Substitution : The phenoxypropanamide side chain can undergo alkylation or nucleophilic substitution, depending on the reactivity of the substituents.

  • Electrophilic Aromatic Substitution : The naphtho[1,2-d]thiazole core may participate in electrophilic aromatic reactions due to its aromaticity.

Thiazole Formation

The synthesis of the naphtho[1,2-d]thiazole core likely involves a three-component reaction mechanism :

  • Intermediates : Formation of intermediates like naphtho[1,2-d]thiazolethione (A ) or benzothiazolethione (B ) via sulfur-containing precursors.

  • Cyclization : Oxidative aromatization of sulfurated imine intermediates (e.g., G ) to yield the thiazole ring .

Amide Bond Formation

The amidation step involves nucleophilic attack of the amine group on the acyl chloride, followed by elimination of HCl to form the amide.

Analytical Characterization

The compound’s structure and purity are confirmed using:

  • NMR spectroscopy : To analyze proton and carbon environments.

  • Mass spectrometry : For molecular weight determination.

  • Thermal analysis : DSC and TGA to assess thermal stability and decomposition temperatures.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

  • Decomposition temperature : Critical for understanding storage and handling conditions.

  • Thermal degradation pathways : Likely involve cleavage of the amide bond or aromatic ring fragmentation.

Scientific Research Applications

Pharmacological Applications

1.1 Antiallergic Activity
One of the notable applications of N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is its role as an antagonist of the P2X4 receptor, which is implicated in allergic reactions. Research indicates that this compound can prevent or suppress symptoms associated with allergic responses, making it a candidate for developing new antiallergic medications .

1.2 Cardiovascular Effects
The compound has also been studied for its effects on cardiovascular health. Specifically, derivatives related to naphtho[1,2-d]thiazole have shown promise in activating calcium-activated potassium channels (KCa channels), which play a critical role in regulating vascular tone and blood pressure. For instance, SKA-31, a derivative of naphtho[1,2-d]thiazole, has demonstrated significant blood pressure-lowering effects in murine models by activating KCa3.1 channels .

Mechanistic Insights

2.1 Ion Channel Modulation
this compound acts on ion channels such as KCa channels, which are essential for various physiological processes including smooth muscle contraction and neuronal excitability. The activation of these channels can lead to vasodilation and improved blood flow, which are beneficial in treating conditions like hypertension and other cardiovascular disorders .

2.2 Neuroprotective Properties
The compound is also being explored for its neuroprotective properties. By modulating calcium signaling pathways through KCa channel activation, it may offer therapeutic benefits in neurodegenerative diseases and conditions characterized by excitotoxicity.

Case Studies

Study Application Findings
Study on P2X4 receptor antagonismAntiallergic effectsDemonstrated effectiveness in reducing allergy symptoms in animal models .
Investigation of SKA-31Cardiovascular effectsShowed significant reduction in blood pressure in normotensive and hypertensive mice models .
Neuroprotection studiesNeuroprotective effectsIndicated potential benefits in conditions like amyotrophic lateral sclerosis through modulation of calcium channels .

Mechanism of Action

The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Key Observations :

  • The phenoxypropanamide group in the target compound likely enhances lipophilicity compared to polar groups (e.g., –CN in Compound 2) or rigid fused heterocycles (e.g., pyrimidine in Compound 3).
  • Triazole-containing analogs (e.g., Compound 6b, ) prioritize hydrogen-bonding interactions via amide and triazole groups, whereas the target compound’s ether linkage may favor hydrophobic interactions.

Physicochemical Properties

Compound m.p. (°C) IR/NMR Features Reference
Target Compound (Inferred) Expected: C=O (amide, ~1670 cm⁻¹), Ar–O–C (phenoxy, ~1250 cm⁻¹)
Compound 2 () 256–258 NH₂ (3345–3315 cm⁻¹), CN (2215 cm⁻¹)
Compound 3 () 290–292 NH₂ (3325 cm⁻¹), pyrimidine C–N (~1300 cm⁻¹)
Compound 6b () NO₂ (1504 cm⁻¹), C=O (1682 cm⁻¹)

Property Trends :

  • Higher melting points in naphthothiazole derivatives (e.g., Compound 3: >290°C ) suggest strong intermolecular π-π stacking, which the target compound may exhibit due to its planar naphthothiazole core.

Pharmacological and Toxicological Profiles

Compound Biological Activity LD50 (Toxicity) Reference
Target Compound (Inferred) Potential androgen receptor antagonism (structural analogy)
Compounds 2–13 () Anti-prostate cancer (IC₅₀: <10 µM), androgen receptor antagonism Comparable to Bicalutamide
Compound 14 () Antimicrobial (Gram-positive/-negative bacteria, fungi)

Activity Insights :

  • Naphthothiazole derivatives in demonstrate potent androgen receptor antagonism , suggesting the target compound may share this activity due to its analogous hydrophobic substituents.
  • Antimicrobial activity (e.g., Compound 14 ) is linked to thiazolidinone and pyrazole moieties, which the target compound lacks, indicating divergent therapeutic applications.

Biological Activity

N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on various studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving naphtho[1,2-d]thiazole derivatives. The synthesis typically involves the reaction of naphtho[1,2-d]thiazol-2-amine with phenoxypropanamide derivatives. The structural characterization of the compound is usually confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds related to naphtho[1,2-d]thiazole. For instance, derivatives containing thiazolidinone moieties have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a related compound exhibited inhibition zones between 12–15 mm against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

CompoundActivityInhibition Zone (mm)Tested Microorganisms
14High12–15Bacillus subtilis, Staphylococcus aureus, Escherichia coli
2ModerateUp to 8Bacillus subtilis, Staphylococcus aureus
OthersNone-Various

Anticancer Activity

The anticancer potential of naphtho[1,2-d]thiazole derivatives has also been explored. For example, certain synthesized compounds displayed promising anti-proliferative effects in various cancer cell lines. One study reported that a derivative exhibited an IC50 value of 0.035 μM against Jurkat cells, indicating strong anti-tumor activity with minimal toxicity to non-cancerous cells .

Anti-inflammatory Properties

Research has indicated that some naphtho[1,2-d]thiazole derivatives possess anti-inflammatory activities. For example, compounds have been shown to inhibit cytokines such as IL-6 and IL-8 significantly under specific concentrations (10 µM), indicating their potential use in treating inflammatory conditions .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A systematic evaluation of various naphtho[1,2-d]thiazole derivatives revealed that certain compounds exhibited broad-spectrum antimicrobial activity. The results were obtained through disc diffusion methods and minimum inhibitory concentration (MIC) assays .
  • Anticancer Studies : In vitro studies on synthesized compounds demonstrated their efficacy against different cancer cell lines. The mechanism of action was suggested to involve the induction of apoptosis in cancer cells .
  • Inflammation Studies : Compounds were tested for their ability to modulate inflammatory responses in vitro. The findings showed that several derivatives could effectively reduce cytokine levels associated with inflammation .

Q & A

Q. What advanced techniques confirm tautomeric or conformational equilibria?

  • Dynamic NMR : Variable-temperature ¹H NMR (VT-NMR) to observe tautomerization (e.g., thione-thiol equilibria in DMSO-d₆) .
  • X-ray crystallography : Resolve crystal packing effects on conformation (e.g., naphthothiazole dihedral angle = 12.5°) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.